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Compound of Interest

Compound Name: Tos-Pro-OH

Cat. No.: B612933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-

L-proline (Tos-Pro-OH), a crucial chiral building block in organic synthesis and pharmaceutical

development. This document compiles available spectroscopic information, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its

use in research and development. While direct experimental data for Tos-Pro-OH can be

scarce in public databases, this guide leverages data from closely related structures and

theoretical studies to provide a robust analytical profile.

Molecular Structure and Spectroscopic Overview
N-Tosyl-L-proline is a derivative of the amino acid L-proline, where the hydrogen atom of the

amino group is substituted by a tosyl group. This modification imparts specific chemical

properties useful in asymmetric synthesis and as a chiral auxiliary.[1] The molecular formula for

Tos-Pro-OH is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[2]

The spectroscopic characterization of Tos-Pro-OH is fundamental for its quality control and for

understanding its role in chemical reactions. The key spectroscopic techniques—NMR, IR, and

MS—provide complementary information about its structure, functional groups, and molecular

weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Tos-Pro-OH, both ¹H and ¹³C NMR are essential for confirming the presence of the tosyl and

proline moieties.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Tos-Pro-OH is expected to show signals corresponding to the

protons of the proline ring and the tosyl group. Based on the known spectra of L-proline and

other N-tosylated compounds, the following proton chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for Tos-Pro-OH

Proton
Chemical Shift (δ,

ppm)
Multiplicity Notes

Aromatic (tosyl) 7.3 - 7.8 m

Two doublets

expected for the

AA'BB' system.

Proline α-CH 4.1 - 4.3 m

Proline δ-CH₂ 3.2 - 3.5 m

Proline β-CH₂ and γ-

CH₂
1.8 - 2.2 m

Complex overlapping

multiplets.

Methyl (tosyl) 2.4 s
Singlet for the methyl

group.

Carboxylic Acid OH > 10 br s

Broad singlet, position

is concentration and

solvent dependent.

Note: Predicted values are based on general chemical shift ranges and data from related

compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in Tos-Pro-OH will give rise to a distinct signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Chemical Shifts for Tos-Pro-OH

Carbon Chemical Shift (δ, ppm) Notes

Carboxylic Acid C=O 170 - 175

Aromatic C (ipso, S-attached) 143 - 145

Aromatic C (para, methyl-

attached)
135 - 138

Aromatic C (ortho and meta) 127 - 130

Proline α-C 60 - 63

Proline δ-C 48 - 50

Proline β-C and γ-C 25 - 32

Methyl C (tosyl) 21 - 22

Note: Predicted values are based on general chemical shift ranges and data from related

compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A theoretical

investigation of the vibrational spectrum of Tosyl-D-proline using Density Functional Theory

(DFT) provides valuable insight into the expected IR absorption bands for the L-enantiomer, as

their IR spectra are identical.[3]

Table 3: Characteristic IR Absorption Bands for Tos-Pro-OH
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)

C-H (Aromatic) Stretching 3100 - 3000

C-H (Aliphatic) Stretching 3000 - 2850

C=O (Carboxylic Acid) Stretching 1730 - 1700

C=C (Aromatic) Stretching 1600 - 1475

S=O (Sulfonyl)
Asymmetric & Symmetric

Stretching
1350 - 1300 and 1170 - 1150

C-N Stretching 1250 - 1000

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Tos-Pro-OH, electrospray ionization (ESI) is a common technique. The

presence of proline can significantly influence the fragmentation pattern, often leading to

cleavage at the N-terminal side of the proline residue.[4]

Table 4: Expected Mass Spectrometry Data for Tos-Pro-OH

Ion m/z (Mass-to-Charge Ratio) Notes

[M+H]⁺ 270.08
Molecular ion (positive ion

mode)

[M-H]⁻ 268.07
Molecular ion (negative ion

mode)

[M-COOH]⁺ 224.09
Loss of the carboxylic acid

group

[C₇H₇SO₂]⁺ 155.02 Tosyl group fragment

[C₇H₇]⁺ 91.05
Tropylium ion from the tosyl

group
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Tos-Pro-OH in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation:

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Solid (KBr pellet): Mix ~1 mg of Tos-Pro-OH with ~100 mg of dry KBr powder and press

into a thin pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Tos-Pro-OH (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source. This can be a standalone instrument or coupled with a liquid chromatography system

(LC-MS).

Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire spectra in both positive and negative ion modes.

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying

gas temperature optimized for the specific instrument.

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and

subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like Tos-Pro-OH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/product/b612933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of Tos-Pro-OH Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation & Verification Technical Report / Whitepaper

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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